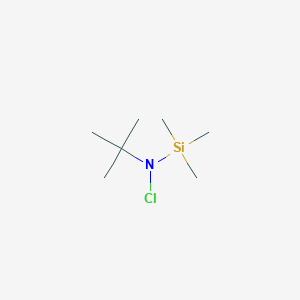![molecular formula C20H13NO4 B14586970 Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]- CAS No. 61581-54-2](/img/structure/B14586970.png)
Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]- is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of a benzoic acid moiety linked to a phenalenone derivative through an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]- typically involves the reaction of 3-hydroxy-1-oxo-1H-phenalene-2-amine with benzoic acid derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]- undergoes various chemical reactions, including:
Oxidation: The phenalenone moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of bases like triethylamine (TEA) to facilitate substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 3-hydroxy-: Known for its antimicrobial properties and used as a preservative.
Benzoic acid, 2-[(3,4-dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]-3-hydroxy-: Studied for its potential therapeutic applications.
Phthalimidino derivatives: Known for their luminescent properties and used in various industrial applications.
Uniqueness
Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]- is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a benzoic acid moiety with a phenalenone derivative through an amino group makes it a versatile compound in both research and industrial contexts.
This detailed article provides a comprehensive overview of benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
61581-54-2 |
|---|---|
Molekularformel |
C20H13NO4 |
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
2-[(1-hydroxy-3-oxophenalen-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C20H13NO4/c22-18-13-8-3-5-11-6-4-9-14(16(11)13)19(23)17(18)21-15-10-2-1-7-12(15)20(24)25/h1-10,21-22H,(H,24,25) |
InChI-Schlüssel |
UGGYHQCQNQULTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C3=CC=CC4=C3C(=CC=C4)C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)
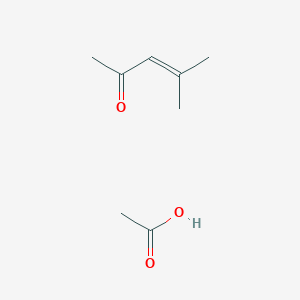
![N-{2-[(E)-Phenyldiazenyl]ethyl}aniline](/img/structure/B14586902.png)
![Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate](/img/structure/B14586913.png)
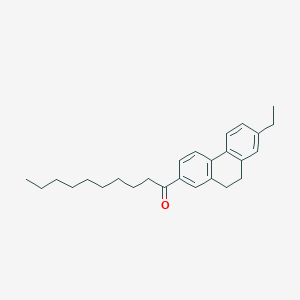

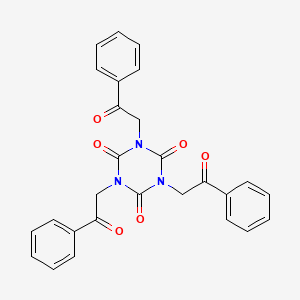
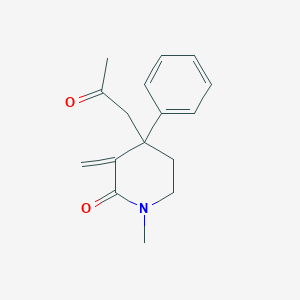
![Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14586948.png)
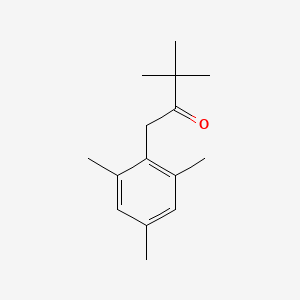
![4-Bromo-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14586955.png)
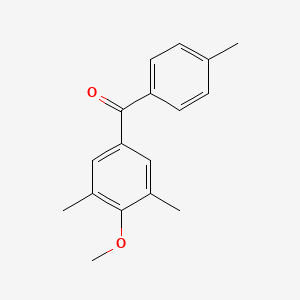
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14586972.png)
